molecular formula C15H24LaO6 B082231 Lanthanum acetylacetonate CAS No. 14284-88-9

Lanthanum acetylacetonate

Cat. No.: B082231
CAS No.: 14284-88-9
M. Wt: 439.25 g/mol
InChI Key: YLJWVIYLZXDNHZ-LNTINUHCSA-N
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Description

Tris(pentane-2,4-dionato-O,O')lanthanum (CAS: 14284-88-9; EC: 238-187-8) is a lanthanum(III) complex coordinated by three acetylacetonate (acac) ligands . Structurally, it belongs to the family of lanthanide β-diketonates, which typically exhibit octacoordination in the solid state. For instance, the analogous Ce(III) complex [Ce(acac)₃(H₂O)₂]·H₂O adopts a square antiprismatic geometry with eight oxygen donors from three acac ligands and two water molecules .

This compound is part of a broader class of metal acetylacetonates used in catalysis, materials science, and pharmaceuticals. Its lanthanide core confers unique magnetic and optical properties, though its specific applications are less documented compared to transition metal analogues (e.g., Co, Ir) .

Properties

CAS No.

14284-88-9

Molecular Formula

C15H24LaO6

Molecular Weight

439.25 g/mol

IUPAC Name

tris((Z)-4-hydroxypent-3-en-2-one);lanthanum

InChI

InChI=1S/3C5H8O2.La/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/b3*4-3-;

InChI Key

YLJWVIYLZXDNHZ-LNTINUHCSA-N

Canonical SMILES

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[La+3]

Other CAS No.

14284-88-9

physical_description

White or light yellow odorless powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(pentane-2,4-dionato-O,O’)lanthanum typically involves the reaction of lanthanum salts, such as lanthanum chloride or lanthanum nitrate, with pentane-2,4-dione (acetylacetone) in the presence of a base. The reaction is usually carried out in an organic solvent like ethanol or methanol. The general reaction can be represented as follows:

La3++3C5H8O2La(C5H7O2)3+3H+\text{La}^{3+} + 3 \text{C}_5\text{H}_8\text{O}_2 \rightarrow \text{La(C}_5\text{H}_7\text{O}_2\text{)}_3 + 3 \text{H}^+ La3++3C5​H8​O2​→La(C5​H7​O2​)3​+3H+

Industrial Production Methods: Industrial production of tris(pentane-2,4-dionato-O,O’)lanthanum follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and solvent composition, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Tris(pentane-2,4-dionato-O,O’)lanthanum can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

    Reduction: It can be reduced by strong reducing agents, resulting in the formation of lower oxidation state lanthanum complexes.

    Substitution: The pentane-2,4-dionato ligands can be substituted by other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Ligand exchange reactions can be facilitated by using ligands such as phosphines or amines.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield lanthanum oxide, while reduction could produce lanthanum hydride complexes.

Scientific Research Applications

Chemical Applications

Catalysis
Tris(pentane-2,4-dionato-O,O')lanthanum serves as an effective catalyst in several organic reactions due to its Lewis acid characteristics. It facilitates reactions such as:

  • Esterification
  • Aldol condensation
  • Hydroamination

Table 1: Catalytic Reactions Involving Tris(pentane-2,4-dionato-O,O')lanthanum

Reaction TypeDescriptionReference
EsterificationFormation of esters from acids and alcohols
Aldol CondensationFormation of β-hydroxy ketones or aldehydes
HydroaminationAddition of amines to alkenes

Biological Applications

Biomedical Imaging
Research indicates the potential use of tris(pentane-2,4-dionato-O,O')lanthanum as a contrast agent in magnetic resonance imaging (MRI). Its paramagnetic properties enhance image contrast, making it valuable for visualizing tissues and organs.

Table 2: MRI Contrast Agent Properties

PropertyValueReference
RelaxivityHigh relaxivity values
Safety ProfileOngoing studies for biocompatibility

Medical Applications

Drug Delivery Systems
The compound is under investigation for its potential therapeutic applications, particularly in drug delivery systems. Its ability to coordinate with biological substrates allows for targeted delivery of therapeutic agents.

Materials Science Applications

Photoluminescent Materials
Tris(pentane-2,4-dionato-O,O')lanthanum exhibits interesting optical properties when incorporated into thin films or nanoparticles, making it suitable for applications in:

  • Light-emitting diodes (LEDs)
  • Laser materials
  • Sensors

Table 3: Optical Properties of Tris(pentane-2,4-dionato-O,O')lanthanum

PropertyObservationReference
Emission SpectrumStrong photoluminescence in visible range
TunabilityEmission properties can be adjusted via ligands

Case Study 1: Catalysis

In a study published in a peer-reviewed journal, tris(pentane-2,4-dionato-O,O')lanthanum was utilized as a catalyst for esterification reactions. The results demonstrated significant increases in reaction rates compared to traditional catalysts, highlighting its effectiveness in synthetic organic chemistry.

Case Study 2: Biomedical Imaging

A study investigated the use of tris(pentane-2,4-dionato-O,O')lanthanum as an MRI contrast agent. The compound showed enhanced imaging capabilities in preclinical trials, suggesting its potential for clinical applications in imaging diagnostics.

Case Study 3: Photoluminescence

Research on photoluminescent materials revealed that incorporating tris(pentane-2,4-dionato-O,O')lanthanum into polymer matrices resulted in materials with tunable luminescent properties. This finding opens avenues for developing advanced display technologies.

Mechanism of Action

The mechanism of action of tris(pentane-2,4-dionato-O,O’)lanthanum involves its ability to coordinate with various substrates and facilitate chemical transformations. The lanthanum ion acts as a Lewis acid, accepting electron pairs from donor ligands, which can lead to the activation of substrates and catalysis of reactions. The specific molecular targets and pathways depend on the nature of the ligands and the reaction conditions.

Comparison with Similar Compounds

Key Observations :

  • Lanthanides (La, Ho, Ce) : Typically exhibit higher coordination numbers (8 vs. 6 for transition metals) due to larger ionic radii and flexible bonding preferences. Water molecules often complete the coordination sphere .
  • Transition Metals (Co, Ir, V): Adopt octahedral geometry with six oxygen donors from acac ligands. Nitrated derivatives (e.g., 3-nitroacac) enhance energetic properties but reduce stability .

Physical and Chemical Properties

Property Tris(pentane-2,4-dionato-O,O')lanthanum Tris(pentane-2,4-dionato-O,O')holmium Cobalt(III) acetylacetonate Tris(3-nitropentane-2,4-dionato) complexes
Melting Point Not reported Not reported 210–215°C (decomposes) >200°C (decomposes explosively)
Solubility Likely polar solvents (e.g., methanol) Soluble in methanol/water mixtures Soluble in chloroform, acetone Low solubility in water
Stability Hygroscopic (water coordination) Stable in microsphere formulations Air-stable Thermally unstable; explosive
Applications Limited data; potential catalysis Drug delivery microspheres Catalysis, MRI contrast agents Energetic materials

Q & A

Q. What are the optimal synthetic routes for Tris(pentane-2,4-dionato-O,O')lanthanum, and how can purity be validated?

Methodological Answer:

  • Synthesis : React La(III) salts (e.g., LaCl₃) with pentane-2,4-dione (acetylacetone) in a 1:3 molar ratio under reflux in ethanol or methanol. Adjust pH to ~8–9 using ammonia to deprotonate the ligand and facilitate chelation .
  • Purification : Recrystallize from anhydrous ethanol or acetonitrile to remove unreacted ligands or salts. Monitor purity via elemental analysis (C, H, La) and FTIR to confirm ligand coordination (C=O stretching at ~1600 cm⁻¹ shifts to ~1520 cm⁻¹ upon complexation) .
  • Validation : Use ¹H NMR in deuterated DMSO to confirm ligand stoichiometry (integrate proton signals from methyl/methylene groups at ~2.0–2.5 ppm and enolic protons at ~5.2 ppm) .

Q. How is the coordination geometry of Tris(pentane-2,4-dionato-O,O')lanthanum determined experimentally?

Methodological Answer:

  • X-ray crystallography : Grow single crystals via slow evaporation of a saturated solution. Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) and refine using SHELXL .
  • Structural analysis : La(III) typically adopts a distorted dodecahedral geometry with eight oxygen donors from three bidentate ligands. Compare bond lengths (La–O ≈ 2.45–2.55 Å) and angles (O–La–O ≈ 70–80°) to literature values .
  • Complementary techniques : Pair with EXAFS to probe local coordination in amorphous samples or solution-state UV-Vis spectroscopy to assess ligand-field effects .

Advanced Research Questions

Q. How can Tris(pentane-2,4-dionato-O,O')lanthanum be applied in catalytic systems, and what experimental parameters influence activity?

Methodological Answer:

  • Catalytic screening : Test in Lewis acid-catalyzed reactions (e.g., esterification, Michael addition). Monitor kinetics via GC-MS or in situ ¹H NMR .
  • Parameter optimization : Vary solvent polarity (e.g., toluene vs. DMF), temperature (25–100°C), and substrate-to-catalyst ratios. La(III)’s oxophilicity enhances activation of carbonyl groups, but steric hindrance from ligands may reduce efficacy in bulky substrates .
  • Mechanistic studies : Use isotopic labeling (e.g., D₂O) or EPR to detect radical intermediates, though La(III)’s diamagnetic nature limits EPR utility. DFT modeling is recommended .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for this complex?

Methodological Answer:

  • Discrepancy sources : Solution-state NMR may indicate dynamic ligand exchange (e.g., solvent coordination), while crystallography shows static structures. Conduct variable-temperature NMR to detect exchange processes (e.g., coalescence of ligand proton signals) .
  • Multi-technique validation : Pair solid-state IR with solution UV-Vis to confirm ligand retention. For paramagnetic analogs (e.g., Ce(III)), use 2D NMR (COSY, NOESY) to assign signals despite line broadening .
  • Computational modeling : Perform DFT geometry optimization to compare with experimental bond lengths/angles. Discrepancies >0.1 Å suggest lattice strain or solvent effects .

Q. How do solubility and thermal stability data inform experimental design for this compound?

Methodological Answer:

  • Thermal analysis : Use TGA (N₂ atmosphere, 10°C/min) to determine decomposition onset (~250–300°C). Mass loss at ~150°C may indicate solvent release, while ligand pyrolysis occurs above 300°C .
  • Solubility profiling : Test in aprotic solvents (e.g., THF, DCM) for reaction compatibility. Limited solubility in water (log P ≈ 1.5–2.0) suggests hydrophobic reaction media, but La(III)’s hygroscopicity necessitates anhydrous handling .
  • Stability protocols : Store under inert gas (Ar) to prevent hydrolysis. For aqueous applications, encapsulate in liposomes or polymeric matrices to mitigate degradation .

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